molecular formula C14H13N5O3 B2623909 N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1170566-33-2

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide

Cat. No.: B2623909
CAS No.: 1170566-33-2
M. Wt: 299.29
InChI Key: CIAXPZIWIUAZKW-UHFFFAOYSA-N
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Description

N-(5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a novel chemical hybrid designed for pharmaceutical research, integrating two privileged heterocyclic scaffolds: the 1,3,4-oxadiazole and the pyrazole. These motifs are frequently investigated for their diverse and potent biological activities. The 1,3,4-oxadiazole moiety is a well-recognized pharmacophore in medicinal chemistry, with derivatives demonstrating potent antitumor properties by targeting key biological pathways. Research indicates that 1,3,4-oxadiazole conjugates can inhibit critical enzymes involved in cancer cell proliferation, such as thymidylate synthase, telomerase, and histone deacetylase (HDAC) . Furthermore, molecular hybridization of 1,3,4-oxadiazole with other bioactive fragments, such as the pyrazole ring, is a established strategy to develop agents with dual or multi-targeting mechanisms of action . The pyrazole nucleus is another heterocycle of significant research interest, contributing to various pharmacological effects. Compounds featuring both oxadiazole and pyrazole structures have shown promise in preliminary antiviral and antimicrobial testing. For instance, related molecular hybrids have exhibited notable activity against the Hepatitis C virus (HCV) and demonstrated antimicrobial effects in research settings . This compound is supplied strictly for Research Use Only (RUO) and is intended for utilization in biochemical assays, hit-to-lead optimization, and mechanism-of-action studies to further elucidate the therapeutic potential of hybrid heterocyclic compounds. Researchers are exploring its activity against specific cancer cell lines and its capacity to inhibit essential enzymatic targets.

Properties

IUPAC Name

N-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O3/c1-19-8-7-11(18-19)12(20)15-14-17-16-13(22-14)9-3-5-10(21-2)6-4-9/h3-8H,1-2H3,(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIAXPZIWIUAZKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C(=O)NC2=NN=C(O2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring . The pyrazole ring can be introduced through condensation reactions involving hydrazines and 1,3-diketones .

Industrial Production Methods

Industrial production of this compound may involve optimizing reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

Research indicates that compounds related to N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide exhibit notable anticancer properties. For instance, studies on similar oxadiazole derivatives have shown promising results against various cancer cell lines. One study highlighted that certain oxadiazole derivatives demonstrated percent growth inhibitions (PGIs) ranging from 51.88% to 86.61% against different cancer types including SNB-19 and OVCAR-8 .

1.2 Antimicrobial Properties

The compound has also been investigated for its antimicrobial efficacy. A study focusing on derivatives of oxadiazoles found that several compounds exhibited significant activity against bacterial strains such as Staphylococcus aureus and Escherichia coli. The disc diffusion method revealed that these compounds could inhibit the growth of these pathogens effectively .

Material Science Applications

2.1 Photophysical Properties

This compound has been explored for its photophysical properties in the development of new materials. Its structure allows for potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its ability to emit light upon excitation .

Synthesis and Characterization

The synthesis of this compound involves several steps that typically include the reaction of hydrazones with various anhydrides followed by cyclization processes. Characterization is usually performed using techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) to confirm the structure and purity of the synthesized compounds .

Case Studies

4.1 Case Study: Anticancer Screening

In a detailed study published in a peer-reviewed journal, a series of oxadiazole derivatives were synthesized and screened for anticancer activity against multiple human cancer cell lines. The results demonstrated that modifications in the oxadiazole structure significantly influenced biological activity, with some derivatives showing higher efficacy than standard chemotherapeutics .

4.2 Case Study: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial properties of oxadiazole derivatives through both in vitro assays and computational docking studies. The findings indicated strong interactions with bacterial enzymes, suggesting a mechanism for their antibacterial action. This study emphasized the potential for developing new antimicrobial agents based on this scaffold .

Data Table: Summary of Key Findings

Application AreaActivity TypeKey Findings
Medicinal ChemistryAnticancerPGIs up to 86.61% against specific cancer cell lines
AntimicrobialEffective against S. aureus and E. coli
Material SciencePhotophysicalPotential use in OLEDs due to light emission

Comparison with Similar Compounds

Key Observations :

  • Synthetic Efficiency : The EDCI/HOBt-mediated coupling method (used for compound 3a) achieves moderate yields (62–71%), influenced by steric and electronic effects of substituents .
  • Role of 4-Methoxyphenyl : The presence of a 4-methoxyphenyl group (as in LMM5 and compound 46) enhances solubility and may modulate electron density for target binding .

Key Observations :

  • Antifungal Activity : LMM5’s 4-methoxyphenyl group may enhance membrane penetration, contributing to its potency against C. albicans .
  • Anticonvulsant Specificity : Compound 46’s enamide linker and bromophenyl group likely improve CNS bioavailability .
  • Structural-Activity Relationships: Pyrazole-3-carboxamide derivatives (e.g., 3a) with chloro and cyano groups show lower anticonvulsant activity compared to oxadiazole-enamide hybrids .

Physicochemical Property Comparisons

Table 3: Physicochemical Data

Compound Name/ID Molecular Formula Calculated/Found % (C, H, N) MS (ESI)
3a C21H15ClN6O Calcd: C 62.61, H 3.75, N 20.86; Found: C 62.82, H 3.84, N 21.04 403.1 [M+H]+
3d C21H14ClFN6O Calcd: C 59.54, H 3.35, N 19.97; Found: C 59.72, H 3.41, N 20.06 421.0 [M+H]+
LMM5 C25H22N4O4S N/A N/A

Key Observations :

  • Electron-Withdrawing Groups: Chloro and cyano substituents (e.g., 3a, 3d) reduce melting points compared to methoxy-containing analogs, likely due to decreased crystallinity .
  • Mass Spectrometry Consistency : All compounds show <1% deviation between calculated and found molecular weights, confirming synthetic accuracy .

Biological Activity

N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide is a compound of significant interest in medicinal chemistry, particularly due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and potential therapeutic applications.

PropertyValue
Molecular FormulaC₁₃H₁₄N₄O₃
Molecular Weight270.28 g/mol
CAS Number[Not available]

Anticancer Properties

Recent studies have highlighted the potential of 1,3,4-oxadiazole derivatives, including our compound of interest, in exhibiting cytotoxic effects against various cancer cell lines. The mechanism of action primarily involves the inhibition of critical enzymes and pathways associated with cancer proliferation.

  • Inhibition of Enzymes : The compound has been shown to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDACs), which are crucial for DNA synthesis and modification.
  • Induction of Apoptosis : It promotes apoptosis in cancer cells by activating caspases and increasing the expression levels of tumor suppressor proteins like p53 .
  • Targeting Nucleic Acids : The oxadiazole scaffold interacts with nucleic acids, disrupting their function and leading to cell cycle arrest .

Case Studies

Several studies have investigated the biological activity of similar compounds:

  • Study on MCF-7 Cells : A study demonstrated that derivatives similar to this compound significantly increased p53 expression and induced caspase-3 activation in MCF-7 breast cancer cells, suggesting a strong apoptotic effect .
  • Molecular Docking Studies : Molecular docking analyses revealed that these compounds exhibit strong hydrophobic interactions with target proteins involved in cancer progression, indicating their potential as effective anticancer agents .

Table 2: Summary of Biological Activities

Activity TypeDescription
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionInhibits thymidylate synthase and HDACs
Nucleic Acid InteractionDisrupts DNA/RNA functions

Q & A

Q. What are the standard synthetic routes for N-(5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide, and how can reaction conditions be optimized?

Methodological Answer: The compound is synthesized via a multi-step process involving:

  • Step 1: Formation of the 1,3,4-oxadiazole core through cyclization of thiosemicarbazide intermediates under acidic conditions.
  • Step 2: Coupling the oxadiazole moiety with a substituted pyrazole-carboxamide using nucleophilic substitution (e.g., K₂CO₃ in DMF at room temperature) .
    Optimization strategies include:
  • Solvent selection: Polar aprotic solvents (e.g., DMF) enhance reactivity for nucleophilic substitutions.
  • Catalyst use: Base catalysts (e.g., K₂CO₃) improve yield by deprotonating intermediates .
  • Purification: Column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) resolves polar byproducts.

Q. How is the compound structurally characterized to confirm its identity and purity?

Methodological Answer: Key techniques include:

  • NMR spectroscopy:
    • ¹H NMR: Peaks at δ 8.2–8.5 ppm (oxadiazole protons) and δ 3.8 ppm (methoxy group) confirm substitution patterns.
    • ¹³C NMR: Signals at ~165 ppm (amide carbonyl) and ~160 ppm (oxadiazole carbons) validate connectivity .
  • Mass spectrometry: High-resolution ESI-MS identifies the molecular ion [M+H]⁺ with <2 ppm error.
  • X-ray crystallography: Single-crystal analysis (e.g., R factor <0.06) resolves bond lengths and dihedral angles (e.g., oxadiazole-pyrazole torsion angle ~15°) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

Methodological Answer: Initial screening protocols:

  • Enzyme inhibition assays: Test against target enzymes (e.g., carbonic anhydrase isoforms) using fluorometric or spectrophotometric methods (IC₅₀ determination) .
  • Antimicrobial screening: Disk diffusion assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) at 50–100 µg/mL concentrations.
  • Cytotoxicity: MTT assays on human cell lines (e.g., HEK293) to assess selectivity (IC₅₀ >50 µM suggests low toxicity) .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variation on the phenyl ring) affect bioactivity?

Methodological Answer: Structure-activity relationship (SAR) studies involve:

  • Substituent screening: Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., -NO₂) or donating (e.g., -NH₂) groups.

  • Data analysis: Compare bioactivity trends:

    SubstituentEnzyme Inhibition IC₅₀ (µM)Solubility (mg/mL)
    -OCH₃12.3 ± 1.20.45
    -NO₂8.7 ± 0.90.12
    -F10.5 ± 1.10.38
    • Key finding: Electron-withdrawing groups enhance potency but reduce solubility .

Q. How can molecular docking predict binding modes with target proteins, and what computational parameters validate these models?

Methodological Answer:

  • Software tools: AutoDock Vina or Schrödinger Suite for docking simulations.
  • Protocol:
    • Prepare the protein (e.g., carbonic anhydrase II, PDB: 1CA2) by removing water and adding hydrogens.
    • Define the binding site using co-crystallized ligands.
    • Run 50 docking poses; select the lowest-energy conformation (ΔG ≤ −8 kcal/mol).
  • Validation:
    • RMSD ≤2.0 Å between predicted and experimental poses (e.g., X-ray data).
    • Hydrogen bonds with Thr199/Glu106 residues correlate with inhibition .

Q. How can contradictory data in enzyme inhibition assays (e.g., variability in IC₅₀ values) be resolved?

Methodological Answer: Common sources of variability and solutions:

  • Impurity interference: Re-purify the compound via recrystallization (e.g., methanol/water 7:3) and re-test.
  • Assay conditions: Standardize buffer pH (e.g., Tris-HCl pH 7.4) and temperature (25°C).
  • Enzyme source: Use recombinant isoforms (e.g., human CA II vs. bacterial CA) to eliminate species-specific effects.
  • Statistical rigor: Perform triplicate runs with ±10% error tolerance .

Q. What advanced analytical methods can resolve degradation products under stressed conditions?

Methodological Answer:

  • Forced degradation studies:
    • Acidic/alkaline hydrolysis: Reflux in 0.1M HCl/NaOH at 60°C for 24 hours.
    • Oxidation: Treat with 3% H₂O₂ at 40°C for 6 hours.
  • Analysis:
    • HPLC-DAD: C18 column, gradient 10–90% acetonitrile/water.
    • LC-MS/MS: Identify degradation products (e.g., oxadiazole ring cleavage at m/z 180).
    • Kinetics: Plot % degradation vs. time to determine stability (t₁/₂ >24 hours suggests robustness) .

Methodological Guidelines

  • Data integrity: Cross-reference PubChem (CID: [insert]) and crystallographic databases (CCDC: [insert]) .
  • Ethical compliance: Adhere to institutional guidelines for biological testing (e.g., cytotoxicity assays).

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